2-Bromo-3-(cyclohexyloxy)acrylaldehyde
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Overview
Description
2-Bromo-3-(cyclohexyloxy)acrylaldehyde is a chemical compound with the molecular formula C9H13BrO2. It is an isolable enol ether of bromomalonaldehyde and is used as an intermediate in the synthesis of various functionalized imidazolecarboxaldehydes .
Preparation Methods
The preparation of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde involves the conversion of 2-bromomalonaldehyde into an enol ether. This process can be scaled up for industrial production. The synthetic route typically involves the reaction of 2-bromomalonaldehyde with cyclohexanol under specific conditions to form the desired enol ether. The reaction conditions are optimized to ensure long-term stability and to prevent thermal decomposition .
Chemical Reactions Analysis
2-Bromo-3-(cyclohexyloxy)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Bromo-3-(cyclohexyloxy)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of functionalized imidazolecarboxaldehydes, which are important in various chemical processes.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is involved in the synthesis of investigational active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-Bromo-3-(cyclohexyloxy)acrylaldehyde involves its role as an enol ether. It acts as an intermediate in chemical reactions, facilitating the formation of more complex molecules. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
2-Bromo-3-(cyclohexyloxy)acrylaldehyde can be compared with other enol ethers derived from 2-bromomalonaldehyde, such as ethyl enol ether and methyl enol ether. The cyclohexyl enol ether is unique because it is an isolable solid with a melting point of 66.5°C, which offers better long-term stability compared to other enol ethers that cannot be isolated as solids .
Properties
IUPAC Name |
(Z)-2-bromo-3-cyclohexyloxyprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c10-8(6-11)7-12-9-4-2-1-3-5-9/h6-7,9H,1-5H2/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNZLKUTJBBES-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC=C(C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O/C=C(/C=O)\Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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